molecular formula C17H10N4O5S B11188636 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11188636
M. Wt: 382.4 g/mol
InChI Key: KPRZEUOOVFEFSW-UHFFFAOYSA-N
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Description

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiadiazole ring, a nitrophenoxy group, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Attachment of the Nitrophenoxy Group: This step might involve nucleophilic substitution reactions where a nitrophenol derivative reacts with an appropriate electrophile.

    Formation of the Isoindole Dione Structure: This could involve cyclization and oxidation reactions to form the final isoindole dione structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, particularly at positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes from the oxidation of the methyl group.

    Reduction Products: Amines from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenoxy-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which might affect its reactivity and biological activity.

    2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-aminophenoxy)-1H-isoindole-1,3(2H)-dione: Contains an amine group instead of a nitro group, potentially leading to different chemical and biological properties.

Uniqueness

The presence of both the nitrophenoxy group and the thiadiazole ring in 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione might confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H10N4O5S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C17H10N4O5S/c1-9-18-19-17(27-9)20-15(22)13-7-6-12(8-14(13)16(20)23)26-11-4-2-10(3-5-11)21(24)25/h2-8H,1H3

InChI Key

KPRZEUOOVFEFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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